3,6-Dimetil-1H-indazol

Descripción general

Descripción

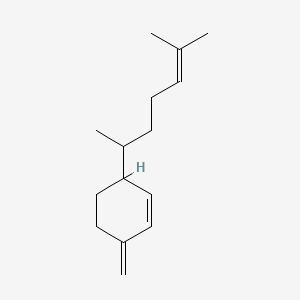

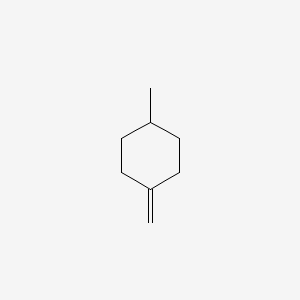

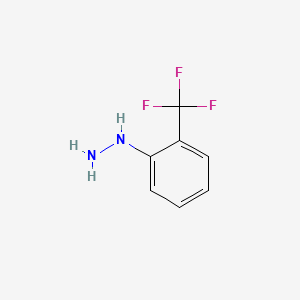

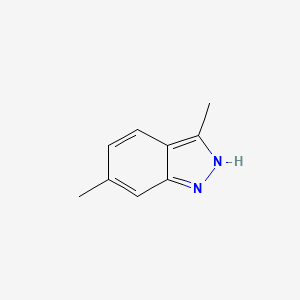

3,6-Dimethyl-1H-indazole is a derivative of the 1H-indazole family, which is a class of heterocyclic aromatic organic compounds. Indazoles are characterized by a fusion of a benzene ring and a pyrazole ring. The presence of methyl groups at the 3 and 6 positions on the indazole backbone suggests potential variations in chemical reactivity and physical properties compared to unsubstituted indazoles.

Synthesis Analysis

The synthesis of indazole derivatives can be approached through various methods. One such method for synthesizing 1-substituted-1H-indazoles involves a 1,3-dipolar cycloaddition of nitrile imines to benzyne, which is a rapid reaction yielding N(1)-C(3) disubstituted indazoles in moderate to excellent yields . Although this paper does not specifically mention 3,6-dimethyl-1H-indazole, the method could potentially be adapted for its synthesis by using appropriately substituted starting materials.

Molecular Structure Analysis

The molecular structure of indazoles, including their substituted forms, can exhibit different self-assembly structures in solution and solid phases. These structures can range from dimers to trimers or catemers, influenced by the specific substituents and the phase in which they are present . The study of these structures is complex and often requires a combination of vibrational spectroscopic techniques and quantum chemical calculations .

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions. For instance, 5,5'-Dimethyl-3,3'-azoisoxazole has been used as a heterogeneous azo reagent for the selective esterification of primary and secondary benzylic alcohols and phenols under Mitsunobu conditions . This showcases the reactivity of indazole derivatives in the presence of azo reagents and their potential for selective transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure. The introduction of fluorine atoms, for example, can significantly alter the supramolecular structure of NH-indazoles, as observed in the crystal structures of fluorinated indazoles . These modifications can lead to the formation of hydrogen-bonded dimers or catemers crystallizing in chiral helices, which are unique to indazoles . The vibrational circular dichroism (VCD) technique, along with crystallographic and computational studies, can be used to determine the absolute configuration of these chiral structures .

Aplicaciones Científicas De Investigación

Química Medicinal: Aplicaciones Anticancerígenas

Los derivados de 3,6-Dimetil-1H-indazol se han explorado por su potencial como agentes anticancerígenos. La investigación indica que ciertos derivados de indazol exhiben efectos inhibitorios prometedores contra diversas líneas celulares cancerosas . Por ejemplo, algunos compuestos han mostrado citotoxicidad selectiva hacia las células de leucemia mieloide crónica, lo que sugiere un posible papel en la terapia contra el cáncer dirigida .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Indazole derivatives, which include 3,6-dimethyl-1h-indazole, have been found to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

For instance, some indazole derivatives have been designed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the immune system suppression process .

Biochemical Pathways

Indazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The bioavailability of indazole derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .

Result of Action

Some indazole derivatives have demonstrated potent anti-proliferative activity in human colorectal cancer cells (hct116), suggesting that 3,6-dimethyl-1h-indazole may have similar effects .

Propiedades

IUPAC Name |

3,6-dimethyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-3-4-8-7(2)10-11-9(8)5-6/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELUYTLFUPWAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343442 | |

| Record name | 3,6-Dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7746-28-3 | |

| Record name | 3,6-Dimethyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7746-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.